

cyclobutanecarbonitrile molecular structure and bonding

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Compound of Interest

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An In-Depth Technical Guide to the Molecular Structure and Bonding of Cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanecarbonitrile (CAS No: 4426-11-3) is a pivotal chemical intermediate whose unique structural and electronic properties make it a valuable building block in organic and medicinal chemistry.[1] This guide provides a comprehensive analysis of its molecular architecture, focusing on the conformational intricacies of the strained cyclobutane ring and the electronic influence of the nitrile moiety. We will explore the molecule's bonding characteristics, supported by spectroscopic evidence, and discuss how these fundamental properties dictate its reactivity and utility in complex molecular synthesis.[2]

Introduction: The Significance of a Strained Scaffold

Cyclobutanecarbonitrile is an organic compound featuring a four-membered carbocyclic ring attached to a nitrile functional group ($-C\equiv N$).[3] Its molecular formula is C_5H_7N , and it has a molecular weight of approximately 81.12 g/mol.[4][5] The molecule's significance in synthetic chemistry stems from the combination of two key features: the inherent ring strain of the cyclobutane scaffold and the versatile reactivity of the nitrile group.[3][6] The high strain energy, estimated to be around 26 kcal/mol for the parent cyclobutane, makes the ring susceptible to cleavage reactions, providing synthetic pathways to diverse acyclic and heterocyclic systems.

[6] Simultaneously, the polar and electrophilic nature of the nitrile group allows for a wide range of chemical transformations, making it a cornerstone for introducing nitrogen-containing functionalities in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals.[1][2]

Table 1: Physicochemical Properties of **Cyclobutanecarbonitrile**

Property	Value	Source(s)
CAS Number	4426-11-3	[4][5][7]
Molecular Formula	C ₅ H ₇ N	[3][5][8]
Molecular Weight	81.12 g/mol	[4][9]
Appearance	Colorless to pale yellow liquid	[3]
Density	~0.9 g/cm ³	[7][8]
Boiling Point	~144-156 °C at 760 mmHg	[7][8]
Refractive Index	~1.432 @ 20 °C	[8][10]
Solubility	Slightly soluble in water	[8]

Molecular Structure and Conformational Analysis

A superficial representation of **cyclobutanecarbonitrile** might suggest a planar, square-like structure for the carbocyclic ring. However, this is energetically unfavorable. A planar conformation would enforce C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain.[11] Furthermore, a planar arrangement would cause all eight hydrogen atoms on the ring to be fully eclipsed, introducing severe torsional strain.[11][12]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation.[12][13] This "butterfly" or folded shape is achieved by one carbon atom moving out of the plane formed by the other three. This puckering reduces the eclipsing interactions between adjacent C-H bonds, although it slightly increases the angle strain. The equilibrium between these forces results in a shallow double-well potential, with the molecule rapidly

inverting between two equivalent puckered conformations at room temperature.[13] The barrier for this ring inversion is very low, approximately 1.45 kcal/mol.[13]

The nitrile group can occupy one of two positions relative to the puckered ring: axial or equatorial. Theoretical studies on substituted cyclobutanes, such as cyclobutanecarboxylic acid, suggest that the equatorial conformer is generally more stable, minimizing steric interactions.[14]

Caption: 2D chemical structure of **Cyclobutanecarbonitrile**.

Bonding and Electronic Structure

The bonding in **cyclobutanecarbonitrile** is a direct consequence of its geometry and the hybridization of its constituent atoms.

- **Cyclobutane Ring:** The four carbon atoms of the ring are sp^3 hybridized. In an ideal unstrained alkane, these orbitals would overlap to form C-C and C-H sigma (σ) bonds with angles of 109.5° . In cyclobutane, the internal C-C-C bond angles are compressed to approximately 88° , leading to what are known as "bent bonds." [12] This poor orbital overlap results in weaker C-C bonds compared to those in acyclic alkanes, contributing to the ring's high strain energy and reactivity.[15]
- **Nitrile Group:** The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom ($C\equiv N$). The carbon atom is sp hybridized, forming a linear arrangement with the adjacent ring carbon and the nitrogen atom. The triple bond itself is composed of one strong σ bond and two weaker pi (π) bonds. The high electronegativity of the nitrogen atom polarizes the $C\equiv N$ bond, making the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This polarity significantly influences the molecule's solubility and chemical behavior.[3]

Table 2: Representative Bond Parameters

Bond	Hybridization	Approximate Bond Length (Å)	Approximate Bond Angle (°)
C-C (ring)	sp ³ - sp ³	1.548	~88 (internal)
C-H	sp ³ - s	1.09	~109.5
C-CN	sp ³ - sp	1.47	~110
C≡N	sp - sp	1.16	180 (for C-C≡N)

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the structure and purity of **cyclobutanecarbonitrile**.

Infrared (IR) Spectroscopy

Vibrational spectroscopy provides direct evidence for the presence of key functional groups. [16] The IR spectrum of **cyclobutanecarbonitrile** is dominated by a sharp, intense absorption band characteristic of the nitrile group.

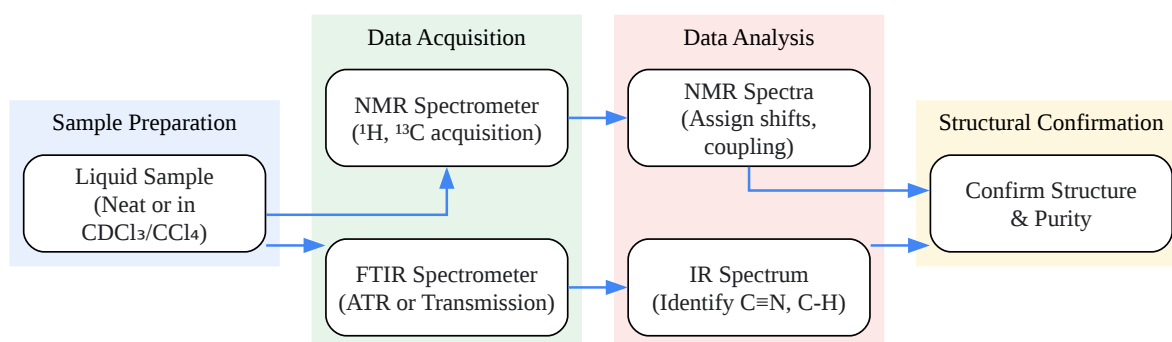
- **C≡N Stretch:** A strong, sharp peak is observed in the range of 2240-2260 cm⁻¹. The intensity and sharpness of this band make it a reliable diagnostic tool for the nitrile functionality.
- **sp³ C-H Stretch:** Absorptions corresponding to the stretching of C-H bonds on the cyclobutane ring typically appear just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).
- **CH₂ Scissoring/Bending:** Vibrations associated with the methylene groups of the ring are found in the 1400-1470 cm⁻¹ region.

The NIST Chemistry WebBook provides reference IR spectra for this compound.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

- ^1H NMR: The proton NMR spectrum is complex due to the puckered nature of the ring and the resulting magnetic non-equivalence of the protons. Protons on the same carbon (geminal) and on adjacent carbons (vicinal) will exhibit spin-spin coupling.[18] One would expect to see a complex multiplet for the proton at the C1 position (attached to the CN group) and overlapping multiplets for the six other protons on the C2, C3, and C4 positions. The chemical shift for the C1 proton is typically downfield compared to the other ring protons due to the deshielding effect of the electron-withdrawing nitrile group. The chemical shift of protons in the parent cyclobutane is around 1.98 ppm.[19]
- ^{13}C NMR: Due to molecular symmetry, the ^{13}C NMR spectrum is simpler. One would expect to see three distinct signals: one for the nitrile carbon ($\text{C}\equiv\text{N}$) in the range of 115-125 ppm, one for the carbon atom attached to the nitrile group (C1), and one signal representing the equivalent C2/C4 carbons, and a signal for the C3 carbon. The single resonance for all four carbons in the parent cyclobutane appears at 22.4 ppm.[20]



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Caption: General workflow for spectroscopic analysis of **Cyclobutanecarbonitrile**.

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol describes a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid **cyclobutanecarbonitrile** using an Attenuated Total

Reflectance (ATR) accessory.

Objective: To identify the characteristic vibrational frequencies of **cyclobutanecarbonitrile**, particularly the C≡N stretching frequency.

Materials:

- FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).
- **Cyclobutanecarbonitrile** (CAS 4426-11-3).
- Isopropanol or acetone for cleaning.
- Lint-free wipes (e.g., Kimwipes).
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves.

Procedure:

- System Preparation: Ensure the FTIR spectrometer and computer are powered on and the software is running.
- ATR Crystal Cleaning: Clean the surface of the ATR crystal by wiping it gently with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.
- Background Spectrum Acquisition:
 - With the clean, dry ATR crystal exposed to the air, initiate a "background scan" using the software. This scan measures the ambient atmosphere (H₂O, CO₂) and will be automatically subtracted from the sample spectrum.
 - Set the scan parameters: typically 16-32 scans with a resolution of 4 cm⁻¹.
- Sample Application:
 - Using a clean pipette, place a single drop of **cyclobutanecarbonitrile** onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid sample.

- Sample Spectrum Acquisition:
 - Initiate the "sample scan" using the same parameters as the background scan. The software will acquire the spectrum, perform the Fourier transform, and ratio it against the background to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Use the software's tools to label the peaks of interest.
 - Identify the sharp, intense peak around 2250 cm^{-1} corresponding to the $\text{C}\equiv\text{N}$ stretch.
 - Identify the C-H stretching bands just below 3000 cm^{-1} .
 - Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) to confirm identity.^[5]
- Cleanup:
 - Carefully wipe the **cyclobutanecarbonitrile** from the ATR crystal using a dry, lint-free wipe.
 - Perform a final cleaning with a wipe dampened with isopropanol.
 - Dispose of all chemical waste according to institutional safety guidelines.

Trustworthiness: This protocol is self-validating. A properly cleaned ATR crystal will yield a flat baseline in the background scan. The successful identification of the intense and sharp $\text{C}\equiv\text{N}$ stretch at its expected frequency provides high confidence in the sample's identity.

Conclusion

The molecular structure of **cyclobutanecarbonitrile** is a fascinating interplay of ring strain, conformational flexibility, and electronic effects. Its puckered, non-planar cyclobutane ring is a direct consequence of minimizing torsional strain, while the sp -hybridized nitrile group imparts significant polarity and a reactive electrophilic site. This detailed understanding of its structure and bonding, confirmed through robust spectroscopic methods, is fundamental for any

researcher or scientist aiming to leverage this versatile building block in the design and synthesis of novel pharmaceuticals and advanced materials.

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